molecular formula C31H34N6O6S2 B3003868 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 309968-40-9

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B3003868
CAS RN: 309968-40-9
M. Wt: 650.77
InChI Key: PFEJVLZASBAQHC-UHFFFAOYSA-N
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Description

The compound "N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that appears to be related to a family of compounds with a variety of biological activities. The related compounds have been synthesized and characterized, showing potential in psychotropic, anti-inflammatory, and cytotoxic applications. These compounds have been found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrate antimicrobial action .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of NMR, IR spectroscopy, and mass spectrometry for characterization. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, with a single crystal X-ray study reported for one of the derivatives to determine its conformational features . Another related synthesis involved the cyclization of acetylamino thioacylhydrazone to produce N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, although attempts to synthesize a related thiobenzamidate failed, leading to the formation of a cyclic isomer instead .

Molecular Structure Analysis

The molecular structure of these compounds is complex, with various functional groups contributing to their biological activity. The single crystal X-ray study mentioned earlier provides insight into the conformational features of these molecules, which is crucial for understanding their interaction with biological targets . The presence of heteroaromatic rings, such as quinazolinyl and thiazolyl groups, is a common feature in these compounds, which may contribute to their electron-deficient nature and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are intricate and require precise conditions. For instance, the cyclization reactions to form heterocyclic compounds are sensitive to the conditions and can lead to different products, such as the unexpected formation of a cyclic isomer in the case of the attempted synthesis of a thiobenzamidate . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or thiones also highlights the complexity of the reactions involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their structural characteristics and physicochemical parameters. The presence of multiple substituents, such as methoxy groups and thioether linkages, can influence the solubility, stability, and reactivity of these molecules. The biological activities observed, such as sedative and anti-inflammatory effects, are likely related to these properties, although the exact mechanisms of action would require further investigation .

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O6S2/c1-35(2)45(40,41)24-14-11-22(12-15-24)30(39)32-19-28-33-34-31(37(28)26-18-23(42-3)13-16-27(26)43-4)44-20-29(38)36-17-7-9-21-8-5-6-10-25(21)36/h5-6,8,10-16,18H,7,9,17,19-20H2,1-4H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEJVLZASBAQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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